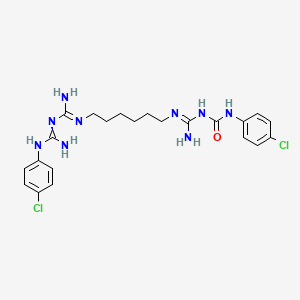
Chlorhexidine Digluconate Impurity K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorhexidine Digluconate Impurity K is one of the known impurities found in Chlorhexidine Digluconate, a biguanide compound widely used as an antiseptic agent with topical antibacterial activity . This impurity is formed during the synthesis and degradation of Chlorhexidine Digluconate and needs to be controlled for pharmaceutical use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chlorhexidine Digluconate Impurity K involves the hydrolysis of Chlorhexidine under various stress conditions such as heat, light, and low pH . The structural assignment of each impurity involves tentative identification from HPLC-MS data followed by synthesis of the appropriate standard .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Chlorhexidine Digluconate Impurity K undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions: Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The conditions often involve elevated temperatures and specific pH levels to facilitate these reactions .
Major Products Formed: The major products formed from these reactions include various degradation products of Chlorhexidine, which are identified and quantified using HPLC-MS and other analytical techniques .
Aplicaciones Científicas De Investigación
Chlorhexidine Digluconate Impurity K is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Chlorhexidine Digluconate . It is also used in analytical chemistry to develop and validate methods for impurity profiling and quality control of pharmaceutical products .
Mecanismo De Acción
Comparación Con Compuestos Similares
Chlorhexidine Digluconate Impurity K is compared with other impurities of Chlorhexidine Digluconate, such as impurities N, B, O, and I . Each impurity has unique structural and chemical properties that affect the overall stability and efficacy of the pharmaceutical product . The uniqueness of Impurity K lies in its specific formation pathway and its impact on the quality control of Chlorhexidine Digluconate solutions .
List of Similar Compounds:- Chlorhexidine Digluconate Impurity N
- Chlorhexidine Digluconate Impurity B
- Chlorhexidine Digluconate Impurity O
- Chlorhexidine Digluconate Impurity I
Propiedades
Fórmula molecular |
C22H29Cl2N9O |
|---|---|
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
1-[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C22H29Cl2N9O/c23-15-5-9-17(10-6-15)30-21(27)32-19(25)28-13-3-1-2-4-14-29-20(26)33-22(34)31-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,28,30,32)(H4,26,29,31,33,34) |
Clave InChI |
MEUUWVFEOGQPTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)NC2=CC=C(C=C2)Cl)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



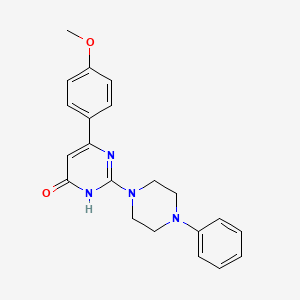
![7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14104257.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104267.png)
![1-(4-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104273.png)
![9-(4-bromophenyl)-3-(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104286.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetamide](/img/structure/B14104294.png)
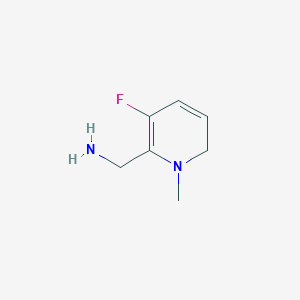
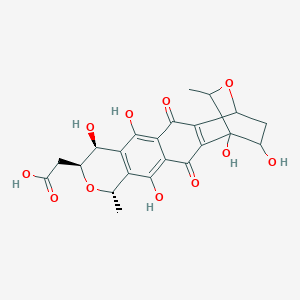
![2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104318.png)
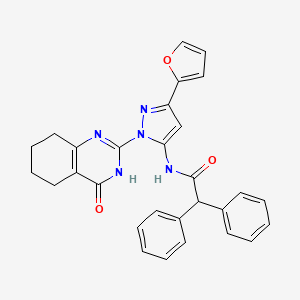

![9-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104330.png)
![N-cyclohexyl-N-methyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14104335.png)
